1-(Naphthalen-2-ylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1-(2-NAPHTHYLSULFONYL)-4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE is a complex organic compound that features a naphthylsulfonyl group and a trifluoromethylbenzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE typically involves multiple steps. One common route includes the sulfonylation of 2-naphthol to form 2-naphthylsulfonyl chloride, which is then reacted with piperazine. The resulting intermediate is further reacted with 3-(trifluoromethyl)benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-NAPHTHYLSULFONYL)-4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The naphthylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The trifluoromethyl group is generally resistant to reduction, but the piperazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives of the naphthylsulfonyl group.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives at the benzyl position.
Scientific Research Applications
1-(2-NAPHTHYLSULFONYL)-4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins. The naphthylsulfonyl group may also play a role in the compound’s binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
1-(2-NAPHTHYLSULFONYL)-4-BENZYL-PIPERAZINE: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(2-NAPHTHYLSULFONYL)-4-(3-CHLOROBENZYL)PIPERAZINE:
Uniqueness: 1-(2-NAPHTHYLSULFONYL)-4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE is unique due to the presence of both the naphthylsulfonyl and trifluoromethylbenzyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C22H21F3N2O2S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C22H21F3N2O2S/c23-22(24,25)20-7-3-4-17(14-20)16-26-10-12-27(13-11-26)30(28,29)21-9-8-18-5-1-2-6-19(18)15-21/h1-9,14-15H,10-13,16H2 |
InChI Key |
ASBQWSVZCLFNOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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